molecular formula C12H6Cl3F B1504565 2'-Fluoro-2,4,6-trichlorobiphenyl CAS No. 876009-90-4

2'-Fluoro-2,4,6-trichlorobiphenyl

Cat. No.: B1504565
CAS No.: 876009-90-4
M. Wt: 275.5 g/mol
InChI Key: WITQXOAWBIKPHB-UHFFFAOYSA-N
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Description

2'-Fluoro-2,4,6-trichlorobiphenyl is a halogenated biphenyl compound characterized by the presence of fluorine and chlorine atoms on the biphenyl ring structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their persistence in the environment and potential health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-2,4,6-trichlorobiphenyl typically involves the electrophilic aromatic substitution reaction of biphenyl with chlorine and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The process also includes purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2'-Fluoro-2,4,6-trichlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

  • Substitution: Halogenation reactions are carried out using chlorine or fluorine gas in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of hydrocarbons and alcohols.

  • Substitution: Generation of other halogenated biphenyls.

Scientific Research Applications

2'-Fluoro-2,4,6-trichlorobiphenyl has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its effects on biological systems and potential use in bioconjugation techniques.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways and influence cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

2'-Fluoro-2,4,6-trichlorobiphenyl is compared with other similar compounds, such as 2,4,6-trichlorobiphenyl and 2-fluorobiphenyl, highlighting its unique properties and applications. The presence of both fluorine and chlorine atoms on the biphenyl ring structure contributes to its distinct chemical behavior and reactivity.

List of Similar Compounds

  • 2,4,6-Trichlorobiphenyl

  • 2-Fluorobiphenyl

  • 2,4,6-Trichlorophenol

  • Other halogenated biphenyls

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3,5-trichloro-2-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITQXOAWBIKPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698134
Record name 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876009-90-4
Record name 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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